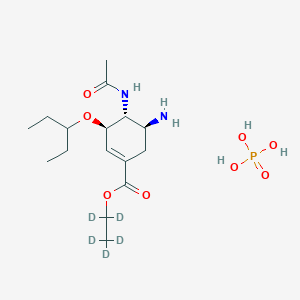
Oseltamivir-d5 (phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oseltamivir-d5 (phosphate) is a deuterium-labeled derivative of oseltamivir phosphate, which is widely known for its antiviral properties. Oseltamivir phosphate is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B . The deuterium labeling in Oseltamivir-d5 (phosphate) is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d5 (phosphate) involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as acetylation, reduction, and cyclization . The final product, Oseltamivir-d5 (phosphate), is obtained through the incorporation of deuterium atoms at specific positions in the oseltamivir molecule .
Industrial Production Methods
Industrial production of Oseltamivir-d5 (phosphate) follows a similar synthetic route as the laboratory synthesis but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Oseltamivir-d5 (phosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Oseltamivir-d5 (phosphate) include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
Oseltamivir-d5 (phosphate) has a wide range of scientific research applications, including:
作用機序
Oseltamivir-d5 (phosphate) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus within the respiratory tract . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .
類似化合物との比較
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.
Peramivir: A neuraminidase inhibitor administered intravenously for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.
Uniqueness
Oseltamivir-d5 (phosphate) is unique due to its deuterium labeling, which makes it particularly useful in research settings for studying the pharmacokinetics and metabolism of oseltamivir. This labeling provides more accurate and detailed information compared to non-labeled compounds .
特性
分子式 |
C16H31N2O8P |
|---|---|
分子量 |
415.43 g/mol |
IUPAC名 |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i3D3,7D2; |
InChIキー |
PGZUMBJQJWIWGJ-DPDNDPGGSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC.OP(=O)(O)O |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


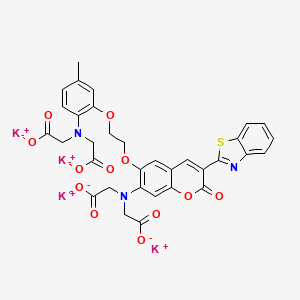
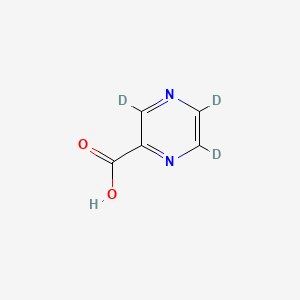

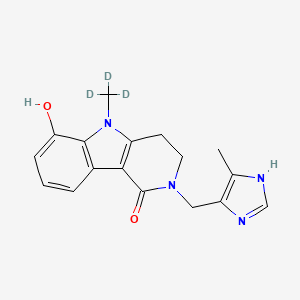
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
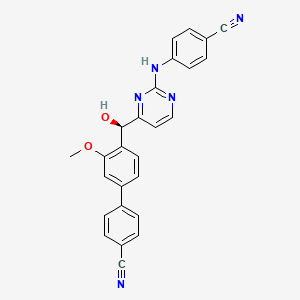
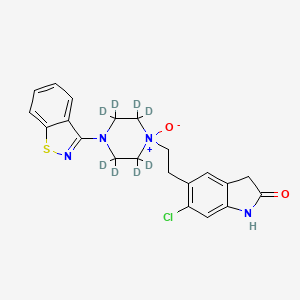
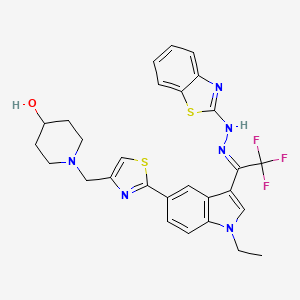
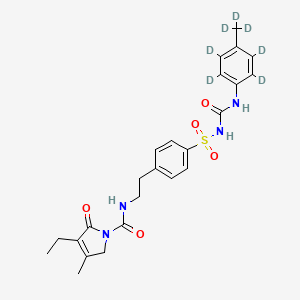



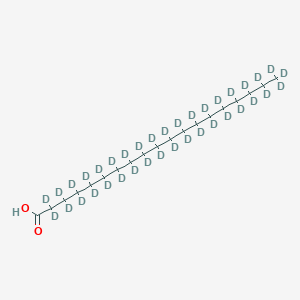
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
